

3-chlorobutanoyl chloride structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-chlorobutanoyl Chloride

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An In-Depth Technical Guide to **3-Chlorobutanoyl Chloride**: Structure, Properties, and Synthetic Applications

Abstract

3-Chlorobutanoyl chloride is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Possessing two distinct reactive sites—a highly electrophilic acyl chloride and a secondary alkyl chloride at a chiral center—it serves as a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its structural characteristics, physicochemical properties, and spectroscopic profile. It further details established synthetic methodologies, explores the mechanisms governing its reactivity, and highlights its critical applications in the development of pharmaceuticals, agrochemicals, and advanced materials. Emphasis is placed on safe handling protocols and strategic considerations for its use in stereoselective synthesis.

Introduction & Strategic Importance

3-Chlorobutanoyl chloride (CAS No. 1951-11-7) is a valuable intermediate whose strategic importance is derived from its dual functionality.^[1] The molecule's architecture, featuring a four-carbon backbone with a chlorine atom at the C-3 position and a terminal acyl chloride group, allows for selective and sequential chemical transformations.^{[1][2]}

The key structural features influencing its reactivity are:

- **Acyl Chloride Group:** This functional group is a powerful acylating agent, highly susceptible to nucleophilic attack, enabling the facile formation of esters, amides, and other carboxylic acid derivatives.[1][3] The carbonyl carbon's electrophilicity is significantly enhanced by the electron-withdrawing effects of both the oxygen and chlorine atoms.[1]
- **C-3 Alkyl Chloride:** The chlorine atom at the third carbon provides a second electrophilic site, susceptible to nucleophilic substitution, typically via an SN2 mechanism.[1][3][4] This allows for the introduction of a wide range of functional groups and the formation of new carbon-carbon or carbon-heteroatom bonds.
- **Chiral Center:** The C-3 carbon is a stereocenter, meaning **3-chlorobutanoyl chloride** exists as a pair of enantiomers ((3R) and (3S)).[2] This chirality is a critical feature for applications in asymmetric synthesis, where precise stereochemical control is paramount, particularly in the development of pharmaceutical agents.[1][3]

This unique combination of reactive sites makes **3-chlorobutanoyl chloride** an efficient tool for rapidly assembling densely functionalized molecular frameworks, underpinning its utility in drug discovery and process development.[3]

Physicochemical & Spectroscopic Profile

Chemical Identification

Identifier	Value	Source(s)
IUPAC Name	3-chlorobutanoyl chloride	[2][3][5]
CAS Number	1951-11-7	[3][5][6][7]
Molecular Formula	C ₄ H ₆ Cl ₂ O	[3][5][6]
Synonyms	3-chlorobutyryl chloride, Butanoyl chloride, 3-chloro-	[5][8]
Canonical SMILES	CC(CC(=O)Cl)Cl	[3][5]
InChI Key	ATANUYPSKXKEDC- UHFFFAOYSA-N	[1][2][3]

Physical Properties

Property	Value	Source(s)
Molecular Weight	140.99 g/mol	[3][5][6][9]
Physical Form	Liquid	[7]
Complexity	72.1	[5][9]
Hydrogen Bond Donor Count	0	[8][9]
Hydrogen Bond Acceptor Count	1	[8][9]
Rotatable Bond Count	2	[8][9]

Spectroscopic Data Interpretation

While a dedicated public spectrum is not readily available, the structure of **3-chlorobutanoyl chloride** allows for a confident prediction of its key spectroscopic signatures.

- ^1H NMR: The proton spectrum is expected to show three distinct signals:
 - A doublet corresponding to the three methyl (CH_3) protons adjacent to the chiral center.
 - A multiplet for the single proton on the chiral carbon (C-3), split by both the methyl and methylene protons.
 - A multiplet for the two methylene (CH_2) protons at C-2, which are diastereotopic due to the adjacent chiral center, potentially leading to complex splitting.
- ^{13}C NMR: The carbon spectrum should display four signals corresponding to the four unique carbon atoms: the methyl carbon, the C-3 methine, the C-2 methylene, and the highly deshielded carbonyl carbon of the acyl chloride.
- Infrared (IR) Spectroscopy: A very strong, sharp absorption band is expected in the range of $1780\text{-}1815\text{ cm}^{-1}$, which is characteristic of the $\text{C}=\text{O}$ stretch in an acyl chloride. $\text{C}-\text{Cl}$ stretching bands would appear in the fingerprint region ($600\text{-}800\text{ cm}^{-1}$).
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) cluster with characteristic isotopic patterns for two chlorine atoms (^{35}Cl and ^{37}Cl). Common

fragmentation pathways would include the loss of a chlorine radical ($\bullet\text{Cl}$) from the acyl chloride and McLafferty rearrangement.

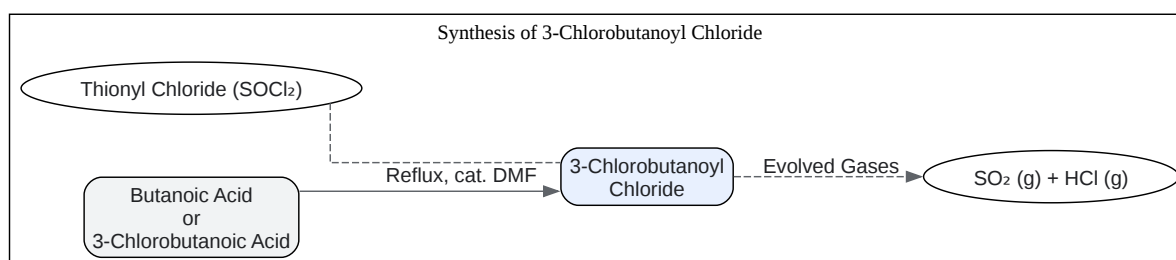
Synthesis & Manufacturing Considerations

Established Synthetic Routes

The most prevalent laboratory and industrial synthesis of **3-chlorobutanoyl chloride** involves the reaction of a suitable carboxylic acid precursor with a chlorinating agent.

- From 3-Chlorobutanoic Acid: The most direct method is the conversion of 3-chlorobutanoic acid using thionyl chloride (SOCl_2). This reaction is efficient as the byproducts, sulfur dioxide (SO_2) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.[10]
- From Butyric Acid: A two-step, one-pot approach can also be employed where butyric acid is first chlorinated, followed by conversion to the acyl chloride using an excess of thionyl chloride.[3]

A less common but viable route involves the addition of hydrogen chloride across the double bond of crotonyl chloride.[2]



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Caption: Common synthesis route via thionyl chloride.

Experimental Protocol: Synthesis from 3-Chlorobutanoic Acid

This protocol describes a representative laboratory-scale synthesis. Causality: Thionyl chloride is an excellent reagent because its reaction with the carboxylic acid produces gaseous byproducts that are easily removed, simplifying purification. A catalytic amount of DMF is often added to form the Vilsmeier reagent in situ, which accelerates the reaction.

Materials:

- 3-Chlorobutanoic acid
- Thionyl chloride (SOCl₂, ~1.5-2.0 equivalents)
- Dimethylformamide (DMF, catalytic amount)
- Round-bottom flask with reflux condenser and gas trap (containing NaOH solution to neutralize HCl and SO₂)

Procedure:

- Setup: In a well-ventilated fume hood, charge a dry round-bottom flask with 3-chlorobutanoic acid. Equip the flask with a magnetic stirrer, a reflux condenser, and a gas outlet leading to a sodium hydroxide trap.
- Reagent Addition: Slowly add thionyl chloride (1.5-2.0 equivalents) to the flask at room temperature with constant stirring. Add a few drops of DMF as a catalyst.
- Reaction: Gently heat the mixture to reflux (approximately 80°C) for 1-2 hours. The reaction is complete when the evolution of gaseous byproducts (HCl and SO₂) ceases.
- Workup & Purification: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
- Final Product: The crude **3-chlorobutanoyl chloride** is then purified by fractional distillation to yield the final product.

Chemical Reactivity & Mechanistic Pathways

The Duality of Electrophilic Centers

The synthetic utility of **3-chlorobutanoyl chloride** stems from the differential reactivity of its two electrophilic centers. The acyl chloride carbon is significantly more electrophilic and reactive than the C-3 carbon. This allows for selective reactions; strong nucleophiles will typically react first at the acyl chloride, while subsequent reactions can be targeted at the C-3 position.

Nucleophilic Acyl Substitution

This is the hallmark reaction of the acyl chloride moiety. The reaction proceeds through a two-step addition-elimination mechanism involving a tetrahedral intermediate.^[3]

Caption: General mechanism for nucleophilic acyl substitution.

- Esterification: Reaction with alcohols yields the corresponding 3-chloro-butanoate esters.^[1]
^[3] This reaction is often performed in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.^[1]
- Amidation: Reaction with primary or secondary amines produces 3-chlorobutanamides.^[1]^[3]
Typically, two equivalents of the amine are used: one as the nucleophile and one to neutralize the HCl formed.

SN2 Reactions at the C-3 Position

The secondary chloride at C-3 can be displaced by a variety of nucleophiles. This SN2 reaction allows for the introduction of functionalities such as azides, cyanides, or thiols, or for the formation of C-C bonds using organometallic reagents or stabilized carbanions.^[1]^[3] The success of this step often depends on the nucleophile's strength and the reaction conditions, as elimination (E2) can be a competing pathway.

Applications in Stereoselective Synthesis

The chiral nature of **3-chlorobutanoyl chloride** is a powerful tool for asymmetric synthesis. When reacted with a chiral auxiliary, two diastereomers can be formed. These can often be separated, or the chiral auxiliary can direct subsequent reactions to occur on a specific face of

the molecule. This strategy is crucial for building stereochemically complex molecules, such as active pharmaceutical ingredients.[3] Furthermore, the chlorine at C-3 increases the kinetic acidity of the α -methylene protons, allowing for enolate formation under milder conditions than its non-chlorinated analog.[3]

Applications in Research & Development

3-Chlorobutanoyl chloride is a key building block across several industries.

- **Pharmaceutical Synthesis:** It serves as an intermediate in the synthesis of a wide array of pharmaceutical compounds.[1][3] While direct examples are often proprietary, its structural motif is integral to creating complex heterocyclic systems and functionalized side chains in bioactive molecules.[1]
- **Agrochemical Production:** The compound is a precursor for various agrochemical formulations, including pesticides and herbicides, where the chloro-substituted butanoyl moiety is incorporated into the final active ingredient.[1][3][11]
- **Materials Science:** Derivatives of **3-chlorobutanoyl chloride** are used in polymer chemistry. The reactive sites can be used to synthesize functional monomers or to modify existing polymers, imparting specific properties like improved thermal stability or flame retardancy.[1][3]

Safety, Handling, and Storage

Hazard Identification

3-Chlorobutanoyl chloride is a hazardous and highly reactive substance.[3]

- **GHS Classification:** It is classified as Skin Corrosion/Irritation, Category 1B (H314), meaning it causes severe skin burns and eye damage.[5]
- **Corrosive & Lachrymatory:** The compound and its vapors are corrosive to the skin, eyes, and respiratory tract.[3][5] It is a lachrymator, causing tearing upon exposure.[3]
- **Water Reactive:** It reacts violently with water and other protic solvents (like alcohols) to release corrosive hydrogen chloride gas.[3][12]

Recommended Handling Protocol

All manipulations must be conducted with stringent safety measures.

- **Engineering Controls:** Work exclusively within a certified chemical fume hood with a high airflow rate to prevent inhalation of vapors.
- **Personal Protective Equipment (PPE):** Wear appropriate PPE at all times, including:
 - Chemical-resistant gloves (e.g., butyl rubber or Viton).
 - Chemical splash goggles and a full-face shield.
 - A flame-resistant lab coat.
- **Dispensing:** Use syringes or cannulas for transferring the liquid to avoid exposure to air and moisture.
- **Spill & Emergency:** Keep a spill kit readily available. A neutralizer for acid chlorides, such as sodium bicarbonate or a commercial spill absorbent, should be on hand. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[\[13\]](#)

Storage & Stability

Proper storage is critical to maintain the compound's integrity and ensure safety.

- **Conditions:** Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[\[3\]](#)[\[12\]](#)
- **Atmosphere:** It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[\[6\]](#)
- **Container:** Use a tightly sealed, corrosion-resistant container, such as a glass bottle with a secure cap.[\[3\]](#)

Conclusion & Future Outlook

3-Chlorobutanoyl chloride is a potent and versatile chemical intermediate, distinguished by its dual electrophilic nature and inherent chirality. Its ability to undergo sequential, controlled reactions makes it an invaluable tool in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. While its reactivity demands rigorous safety protocols, its strategic utility is undisputed.

Future research will likely focus on expanding its application in enantioselective catalysis and developing more sustainable, continuous-flow synthesis methods to improve production efficiency and safety. As the demand for stereochemically pure and complex molecules grows, the importance of foundational building blocks like **3-chlorobutanoyl chloride** will continue to increase.

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- To cite this document: BenchChem. [3-chlorobutanoyl chloride structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3032465#3-chlorobutanoyl-chloride-structure-and-properties]

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